2,3,4,5-Tetrahydro-1-benzoxepin-3-one
Description
2,3,4,5-Tetrahydro-1-benzoxepin-3-one (CAS: 35783-10-9) is a bicyclic organic compound featuring a seven-membered oxepane ring fused to a benzene ring, with a ketone group at the 3-position. Its molecular formula is C₁₀H₁₀O₂, and it has a molecular weight of 162.19 g/mol . Structurally, it combines aromaticity with a strained oxygen-containing heterocycle, making it a versatile building block in organic synthesis, particularly for drug discovery and materials science applications .
This compound is commercially available through suppliers like CymitQuimica, with pricing ranging from €3230.22 for 2500 mg quantities, reflecting its high purity and specialized use in research . Its InChIKey (KKXKJOBVUSXAFR-UHFFFAOYSA-N) and SMILES notation (O=C1CCC2=CC=CC=C2OC1) provide precise structural identification .
Properties
IUPAC Name |
4,5-dihydro-1-benzoxepin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c11-9-6-5-8-3-1-2-4-10(8)12-7-9/h1-4H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKXKJOBVUSXAFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2OCC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101296986 | |
| Record name | 4,5-Dihydro-1-benzoxepin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101296986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35783-10-9 | |
| Record name | 4,5-Dihydro-1-benzoxepin-3(2H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35783-10-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,5-Dihydro-1-benzoxepin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101296986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5-DIHYDRO-1-BENZOXEPIN-3-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H3N3C7V45X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4,5-Dihydro-1-benzoxepin-3(2H)-one | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029714 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-Tetrahydro-1-benzoxepin-3-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-hydroxybenzaldehyde with 1,3-diketones under acidic conditions, leading to the formation of the oxepin ring . Another approach involves the use of 3-phenylpropan-1-amine, which undergoes acylation with methyl chloroformate followed by cyclization .
Industrial Production Methods
the scalability of the synthetic routes mentioned above suggests that similar methodologies could be adapted for large-scale production, with optimization of reaction conditions to improve yield and purity .
Chemical Reactions Analysis
Types of Reactions
2,3,4,5-Tetrahydro-1-benzoxepin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxepin derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted oxepin derivatives, alcohols, and halogenated compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry
2,3,4,5-Tetrahydro-1-benzoxepin-3-one serves as an important intermediate in the synthesis of various pharmacologically active compounds. Its derivatives have been investigated for their potential therapeutic properties:
- Gastric Motility Modulators : Research has indicated that derivatives of this compound can influence gastric motility. Specifically, compounds derived from 2,3,4,5-tetrahydro-1-benzoxepine-3,5-dione have shown promise in enhancing gastric motility in animal models .
- Antidepressant Activity : Some studies have suggested that benzoxepine derivatives may exhibit antidepressant-like effects. The structural similarities with known antidepressants make them candidates for further investigation .
Organic Synthesis
The compound is utilized as a building block in organic synthesis due to its unique structure:
- Synthesis of Benzoxazepine Derivatives : It can be converted into various benzoxazepine derivatives through N-substitution reactions. This transformation is significant for creating compounds with diverse biological activities .
- Functionalization : The presence of multiple functional groups allows for further modifications. For example, the introduction of alkyl or halogen substituents can lead to the development of new compounds with tailored properties for specific applications .
Case Studies and Research Findings
Several studies have documented the synthesis and application of this compound and its derivatives:
Mechanism of Action
The mechanism of action of 2,3,4,5-Tetrahydro-1-benzoxepin-3-one involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or modulator of specific enzymes and receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table compares 2,3,4,5-Tetrahydro-1-benzoxepin-3-one with benzannulated heterocycles of similar ring sizes and functional groups:
Key Observations:
Ring Heteroatoms: The benzoxepinone contains an oxygen atom in its heterocyclic ring, whereas benzazepines (e.g., Benazepril) incorporate nitrogen. This difference significantly alters electronic properties and reactivity. The oxygen atom in benzoxepinone increases ring polarity, enhancing solubility in polar solvents compared to nitrogen-containing analogs .
Functional Groups: The ketone group in benzoxepinone makes it more electrophilic, enabling nucleophilic additions or condensations in synthesis. In contrast, Benazepril’s carboxylic acid and ester groups are critical for its pharmacological activity as an ACE inhibitor .
Applications: Benzoxepinone is primarily a synthetic intermediate, while benzazepine derivatives like Benazepril are clinically approved drugs. The absence of nitrogen in benzoxepinone limits its direct biological targeting but expands its utility in materials science .
Research Findings and Industrial Relevance
- Drug Discovery: Benzoxepinone’s scaffold has been explored for kinase inhibition and antimicrobial activity, though it lacks the clinical traction of benzazepines like Benazepril .
Biological Activity
2,3,4,5-Tetrahydro-1-benzoxepin-3-one is a heterocyclic organic compound with significant potential in medicinal chemistry due to its unique structural characteristics. This compound is primarily recognized for its biological activities, including antimicrobial and anti-inflammatory properties. The following sections will explore its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C10H10O2
- Molecular Weight : 162.19 g/mol
- Structure : Characterized by a benzene ring fused to an oxepin ring, forming a seven-membered ring structure.
The biological activity of this compound is attributed to its ability to interact with various biological targets. Some key mechanisms include:
- Antimicrobial Activity : Studies indicate that the compound exhibits antimicrobial properties against a range of pathogens. It has been shown to inhibit bacterial growth in vitro.
- Anti-inflammatory Effects : The compound may modulate inflammatory responses through the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.
- CNS Activity : Related compounds have demonstrated activity on the central nervous system (CNS), suggesting potential applications in neuropharmacology .
Biological Activity Data Table
1. Antimicrobial Studies
Research has highlighted the antimicrobial properties of this compound. A study conducted on various bacterial strains demonstrated that the compound effectively inhibited growth at specific concentrations. This suggests potential applications in developing new antimicrobial agents.
2. Anti-inflammatory Mechanisms
In vitro studies using RAW264.7 macrophages revealed that this compound significantly reduced the secretion of TNF-alpha when stimulated with lipopolysaccharides (LPS). This finding indicates its potential as an anti-inflammatory agent in treating conditions characterized by excessive inflammation .
3. Central Nervous System Activity
Pharmacological evaluations in mice showed that derivatives of this compound exhibited notable effects on behavior and CNS activity. These findings suggest that the compound may possess neuroactive properties that warrant further investigation for therapeutic applications in neurodegenerative diseases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
